Quercitrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.064 mg/mL at 16 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Quercitrin exhibits strong antioxidant activity. Studies suggest it can scavenge free radicals, reducing oxidative stress in cells, which is linked to various chronic diseases. Research has explored its potential role in mitigating oxidative damage in the liver, brain, and heart tissues [, ].

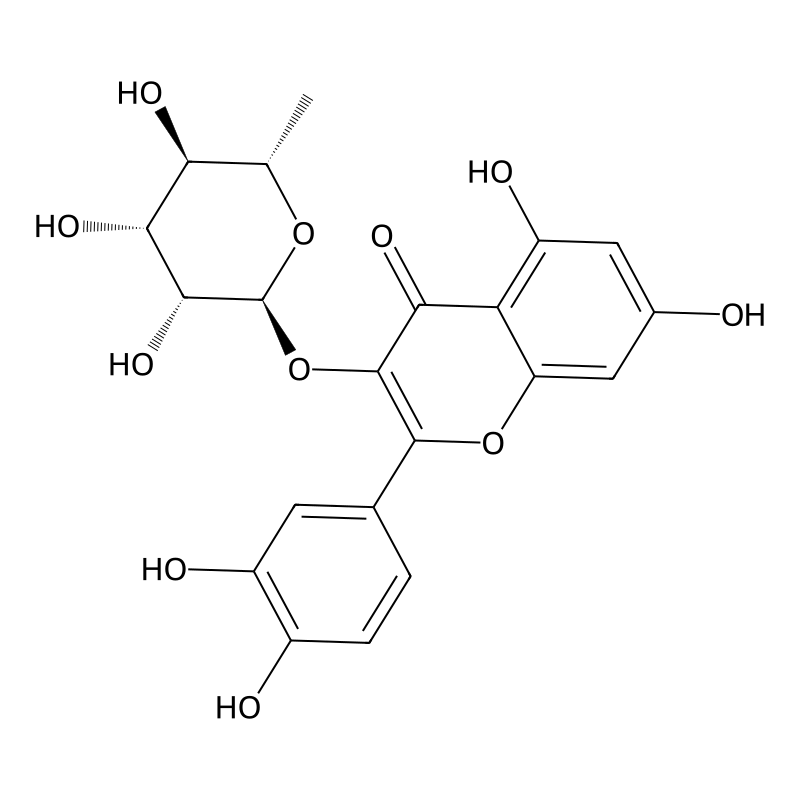

Quercitrin is a naturally occurring flavonoid glycoside, specifically a glycosidic form of quercetin, where a hydroxyl group at position 3 is substituted with a glucose molecule. Its chemical formula is C21H20O11, and it is primarily found in various plants, including the leaves of the Japanese pagoda tree and in certain fruits and vegetables. Quercitrin exhibits antioxidant properties and contributes to the health benefits associated with its parent compound, quercetin, including anti-inflammatory and immune-modulating effects .

- Antioxidant activity: Quercitrin's structure with hydroxyl groups allows it to scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory activity: Quercitrin may inhibit enzymes involved in the inflammatory response, reducing inflammation [].

- Antiviral activity: Studies suggest quercitrin might interfere with viral replication or entry into host cells [].

- Toxicity: Quercitrin is generally considered safe for consumption in moderate amounts found in food sources. However, high doses from supplements might cause side effects like diarrhea and stomach upset.

- Flammability: Quercitrin is likely combustible, similar to other plant-derived compounds.

Quercitrin has been shown to possess a wide range of biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells, which may help prevent various diseases associated with oxidative damage .

- Anti-Inflammatory Effects: Quercitrin inhibits the production of inflammatory cytokines and nitric oxide, contributing to its potential therapeutic effects in inflammatory conditions .

- Antihistamine Properties: It stabilizes mast cells, preventing the release of histamines that cause allergic reactions .

- Anticancer Potential: Studies indicate that quercitrin may enhance the efficacy of certain chemotherapy drugs and induce apoptosis in cancer cells .

Quercitrin can be synthesized through several methods:

- Natural Extraction: It is commonly extracted from plant sources where it naturally occurs.

- Chemical Synthesis: The synthesis involves glycosylation of quercetin using glucose donors in the presence of acid or enzymes to yield quercitrin. For instance, quercetin can be treated with glucosyl transferases or other glycosylating agents under controlled conditions to produce quercitrin .

- Biotechnological Approaches: Enzymatic methods using specific glycosyltransferases have been developed for more efficient synthesis of quercitrin from quercetin.

Quercitrin has several applications across different fields:

- Nutraceuticals: Used as a dietary supplement for its antioxidant and anti-inflammatory properties.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating allergies, inflammation, and cancer.

- Cosmetics: Incorporated into skincare products for its antioxidant effects.

- Food Industry: Added as a natural preservative due to its ability to inhibit oxidation.

Interaction studies involving quercitrin have revealed important insights into its pharmacological properties:

- Drug Interactions: Quercitrin may alter the metabolism of certain drugs processed by the liver, potentially enhancing or reducing their efficacy. For example, it has been noted that quercitrin can affect the absorption of cyclosporine and digoxin .

- Synergistic Effects: Research indicates that combining quercitrin with other compounds such as doxorubicin may enhance therapeutic outcomes in cancer treatment while also necessitating caution due to possible interactions with chemotherapy agents .

Quercitrin shares structural similarities with various flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Quercetin | C15H10O7 | Aglycone form; potent antioxidant |

| Rutin | C27H30O16 | Contains a rhamnose sugar; known for vascular health |

| Kaempferol | C15H10O7 | Lacks glycosylation; strong anti-inflammatory effects |

| Isoquercitrin | C21H20O10 | Similar structure but different sugar attachment |

Quercitrin's uniqueness lies in its specific glycosylation at position 3, which influences its solubility, bioavailability, and biological activity compared to other flavonoids like rutin and kaempferol. This modification enhances its stability and potential health benefits while also affecting how it interacts with cellular targets .

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

250 - 252 °C

Storage

UNII

Other CAS

Metabolism Metabolites

Quercitrin has known human metabolites that include Quercetin, alpha-L-Rhamnose, and L-Rhamnose.

Wikipedia

Dialin

Methods of Manufacturing

FROM AESCULUS HIPPOCASTANUM L, HIPPOCASTANACEAE: HORHAMMER ET AL, ARCH PHARM 292, 113 (1959).

General Manufacturing Information

Analytic Laboratory Methods

Stability Shelf Life

Dates

2: Córdoba A, Monjo M, Hierro-Oliva M, González-Martín ML, Ramis JM. Bioinspired Quercitrin Nanocoatings: A Fluorescence-Based Method for Their Surface Quantification, and Their Effect on Stem Cell Adhesion and Differentiation to the Osteoblastic Lineage. ACS Appl Mater Interfaces. 2015 Aug 5;7(30):16857-64. doi: 10.1021/acsami.5b05044. Epub 2015 Jul 24. PubMed PMID: 26167954.

3: Cincin ZB, Unlu M, Kiran B, Bireller ES, Baran Y, Cakmakoglu B. Molecular mechanisms of quercitrin-induced apoptosis in non-small cell lung cancer. Arch Med Res. 2014 Aug;45(6):445-54. doi: 10.1016/j.arcmed.2014.08.002. Epub 2014 Sep 2. PubMed PMID: 25193878.

4: Zhi K, Li M, Bai J, Wu Y, Zhou S, Zhang X, Qu L. Quercitrin treatment protects endothelial progenitor cells from oxidative damage via inducing autophagy through extracellular signal-regulated kinase. Angiogenesis. 2016 Jul;19(3):311-24. doi: 10.1007/s10456-016-9504-y. Epub 2016 Mar 26. PubMed PMID: 27017346.

5: Gómez-Florit M, Monjo M, Ramis JM. Identification of quercitrin as a potential therapeutic agent for periodontal applications. J Periodontol. 2014 Jul;85(7):966-74. doi: 10.1902/jop.2014.130438. Epub 2014 Feb 18. PubMed PMID: 24548116.

6: Gómez-Florit M, Monjo M, Ramis JM. Quercitrin for periodontal regeneration: effects on human gingival fibroblasts and mesenchymal stem cells. Sci Rep. 2015 Nov 12;5:16593. doi: 10.1038/srep16593. PubMed PMID: 26558438; PubMed Central PMCID: PMC4642307.

7: Ma JQ, Luo RZ, Jiang HX, Liu CM. Quercitrin offers protection against brain injury in mice by inhibiting oxidative stress and inflammation. Food Funct. 2016 Jan;7(1):549-56. doi: 10.1039/c5fo00913h. PubMed PMID: 26510118.

8: Li X, Jiang Q, Wang T, Liu J, Chen D. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. Molecules. 2016 Sep 19;21(9). pii: E1246. PubMed PMID: 27657022.

9: Li J, Liu QT, Chen Y, Liu J, Shi JL, Liu Y, Guo JY. Involvement of 5-HT1A Receptors in the Anxiolytic-Like Effects of Quercitrin and Evidence of the Involvement of the Monoaminergic System. Evid Based Complement Alternat Med. 2016;2016:6530364. doi: 10.1155/2016/6530364. Epub 2016 May 19. PubMed PMID: 27298626; PubMed Central PMCID: PMC4889836.

10: Truong VL, Ko SY, Jun M, Jeong WS. Quercitrin from Toona sinensis (Juss.) M.Roem. Attenuates Acetaminophen-Induced Acute Liver Toxicity in HepG2 Cells and Mice through Induction of Antioxidant Machinery and Inhibition of Inflammation. Nutrients. 2016 Jul 15;8(7). pii: E431. doi: 10.3390/nu8070431. PubMed PMID: 27428996; PubMed Central PMCID: PMC4963907.

11: Li W, Li H, Zhang M, Wang M, Zhong Y, Wu H, Yang Y, Morel L, Wei Q. Quercitrin ameliorates the development of systemic lupus erythematosus-like disease in a chronic graft-versus-host murine model. Am J Physiol Renal Physiol. 2016 Jul 1;311(1):F217-26. doi: 10.1152/ajprenal.00249.2015. Epub 2016 Feb 24. PubMed PMID: 26911849.

12: Verjee S, Brügger D, Abdel-Aziz H, Butterweck V. Permeation Characteristics of Hypericin across Caco-2 Monolayers in the Absence or Presence of Quercitrin - A Mass Balance Study. Planta Med. 2015 Aug;81(12-13):1111-20. doi: 10.1055/s-0035-1546034. Epub 2015 May 27. PubMed PMID: 26018919.

13: Dai X, Ding Y, Zhang Z, Cai X, Li Y. Quercetin and quercitrin protect against cytokine induced injuries in RINm5F β-cells via the mitochondrial pathway and NF-κB signaling. Int J Mol Med. 2013 Jan;31(1):265-71. doi: 10.3892/ijmm.2012.1177. Epub 2012 Nov 8. PubMed PMID: 23138875.

14: Satué M, Arriero Mdel M, Monjo M, Ramis JM. Quercitrin and taxifolin stimulate osteoblast differentiation in MC3T3-E1 cells and inhibit osteoclastogenesis in RAW 264.7 cells. Biochem Pharmacol. 2013 Nov 15;86(10):1476-86. doi: 10.1016/j.bcp.2013.09.009. Epub 2013 Sep 20. PubMed PMID: 24060614.

15: Hasan S, Singh K, Danisuddin M, Verma PK, Khan AU. Inhibition of major virulence pathways of Streptococcus mutans by quercitrin and deoxynojirimycin: a synergistic approach of infection control. PLoS One. 2014 Mar 12;9(3):e91736. doi: 10.1371/journal.pone.0091736. eCollection 2014. PubMed PMID: 24622055; PubMed Central PMCID: PMC3951425.

16: Yin Y, Li W, Son YO, Sun L, Lu J, Kim D, Wang X, Yao H, Wang L, Pratheeshkumar P, Hitron AJ, Luo J, Gao N, Shi X, Zhang Z. Quercitrin protects skin from UVB-induced oxidative damage. Toxicol Appl Pharmacol. 2013 Jun 1;269(2):89-99. doi: 10.1016/j.taap.2013.03.015. Epub 2013 Mar 29. PubMed PMID: 23545178; PubMed Central PMCID: PMC3700335.

17: Jiang S, Yang J, Qian D, Guo J, Shang EX, Duan JA, Xu J. Rapid screening and identification of metabolites of quercitrin produced by the human intestinal bacteria using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. Arch Pharm Res. 2014 Feb;37(2):204-13. doi: 10.1007/s12272-013-0172-9. Epub 2013 Jun 11. PubMed PMID: 23754166.

18: Gomez-Florit M, Pacha-Olivenza MA, Fernández-Calderón MC, Córdoba A, González-Martín ML, Monjo M, Ramis JM. Quercitrin-nanocoated titanium surfaces favour gingival cells against oral bacteria. Sci Rep. 2016 Mar 1;6:22444. doi: 10.1038/srep22444. PubMed PMID: 26925553; PubMed Central PMCID: PMC4772538.

19: Liu B, Chen F, Bi C, Wang L, Zhong X, Cai H, Deng X, Niu X, Wang D. Quercitrin, an inhibitor of Sortase A, interferes with the adhesion of Staphylococcal aureus. Molecules. 2015 Apr 13;20(4):6533-43. doi: 10.3390/molecules20046533. PubMed PMID: 25871372.

20: Choi EM. Protective effect of quercitrin against hydrogen peroxide-induced dysfunction in osteoblastic MC3T3-E1 cells. Exp Toxicol Pathol. 2012 Mar;64(3):211-6. doi: 10.1016/j.etp.2010.08.008. Epub 2010 Sep 6. PubMed PMID: 20822887.